4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
Description
Properties
IUPAC Name |
4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-5-1-2-6-4(5)3-7(12-6)8(10)11/h3H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZMGGOMWCGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research has shown potential biological activity, including antimicrobial and anticancer properties. It is being studied for its effects on various biological targets.
Medicine: The compound's derivatives are being explored for their therapeutic potential. They may serve as lead compounds in drug discovery and development.
Industry: In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Structural Modifications and Core Variations
Cyclopenta[b]thiophene Derivatives
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
- Structure : Lacks the 4-oxo group present in the target compound.
- Properties : Exhibits a high complex formation rate (94%) with inhibitors in fluorescence decay assays, comparable to 3-thiophen-carboxylic acid (91%) .
- Synthesis : Used as a precursor in amide coupling reactions (e.g., with 1-Boc-piperazine) to generate bioactive intermediates .
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide
- Structure : Carboxylic acid replaced with a hydrazide group (-CONHNH₂).
- Properties : Higher molecular weight (182.24 g/mol) and melting point (154–156°C) compared to the parent acid .
- Applications : Hydrazide derivatives are often exploited for chelation or as intermediates in heterocyclic synthesis.
3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
- Structure : Methoxy (-OCH₃) substituent at position 3.
- Impact : Electron-donating methoxy group may enhance solubility and alter acidity of the carboxylic acid .
Benzo[b]thiophene Analogs
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid Structure: Benzene-fused thiophene with methoxy groups at positions 5 and 6.
Arylidene Derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid Structure: Hexahydrobenzo[b]thiophene core with arylidene amino groups.
Functional Group Variations
2-Pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Structure : Pyrrole substituent at position 2 and carboxylic acid at position 3.
- Impact : The electron-rich pyrrole group may influence π-π stacking interactions in drug-receptor binding .
2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Structure: Fluorobenzoyl-amino substituent at position 2.
Biological Activity
4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS No. 40133-06-0) is a synthetic compound belonging to the cyclopentathiophene family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 150.19 g/mol. The structure features a cyclopentathiophene core with a carboxylic acid functional group that may contribute to its biological activities.
1. Antibacterial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, studies have shown that thiophene-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
The anticancer potential of cyclopentathiophene derivatives has been explored in several studies. One study demonstrated that these compounds could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using MTT assays, revealing IC50 values in the micromolar range, indicating potent activity against these cancer cells.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. In vitro studies suggest that it may act as a COX-2 inhibitor, which is critical in the inflammatory response. This property positions it as a potential candidate for developing anti-inflammatory drugs.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclopentathiophene derivatives and tested their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 10 to 20 μM. Molecular docking studies suggested that these compounds bind effectively to the active sites of key proteins involved in cell cycle regulation.
Case Study 2: Antibacterial Efficacy
A separate study focused on the antibacterial properties of thiophene derivatives against E. coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing MIC values as low as 32 μg/mL for some derivatives, indicating strong antibacterial activity.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
